6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene
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Overview
Description
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6410,13]trideca-2,4(13),5,7-tetraene is a heterocyclic compound with a unique structure that includes bromine and iodine atoms
Preparation Methods
The synthesis of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene can be achieved through multi-step organic synthesis. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The specific reaction conditions and reagents used in the synthesis of this compound can vary, but typically involve the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique structure and reactivity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: The compound is used in various biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally involves the compound binding to specific receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene can be compared with other similar compounds, such as:
- 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
- 1-(4-bromo-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0,2.7]trideca-2,4,6-trien-13-yl)ethanone
These compounds share similar structural features but differ in their specific substituents and reactivity The uniqueness of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[641
Properties
Molecular Formula |
C10H8BrIN2O |
---|---|
Molecular Weight |
378.99 g/mol |
IUPAC Name |
6-bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C10H8BrIN2O/c11-6-4-7-9-8(5-6)15-3-1-2-14(9)10(12)13-7/h4-5H,1-3H2 |
InChI Key |
NWUYAMLNXJLWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3OC1)Br)N=C2I |
Origin of Product |
United States |
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